molecular formula C16H31NSSn B1591622 4-Methyl-2-(tributylstannyl)thiazole CAS No. 251635-59-3

4-Methyl-2-(tributylstannyl)thiazole

Cat. No. B1591622
CAS RN: 251635-59-3
M. Wt: 388.2 g/mol
InChI Key: PZPGNMUMILSRSX-UHFFFAOYSA-N
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Description

4-Methyl-2-(tributylstannyl)thiazole, also known as MBTST, is a thiazole-based compound. It has a molecular weight of 388.2 . The compound is usually stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(tributylstannyl)thiazole is represented by the formula C16H31NSSn . The InChI code for this compound is 1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;31-3-4-2;/h2H,1H3;31,3-4H2,2H3; .


Physical And Chemical Properties Analysis

4-Methyl-2-(tributylstannyl)thiazole is a liquid at room temperature . It has a molecular weight of 388.2 .

Scientific Research Applications

Antimicrobial Drug Development

4-Methyl-2-(tributylstannyl)thiazole: derivatives have been explored for their potential as antimicrobial agents. The thiazole ring, a core structure in this compound, is known for its presence in various biologically active molecules, including sulfathiazole, which is an antimicrobial drug . Researchers are interested in modifying the thiazole moiety to enhance antimicrobial efficacy and reduce side effects.

Antitumor and Cytotoxic Agents

The thiazole ring system is also found in compounds with antitumor and cytotoxic activities. Modifications to the thiazole structure, such as the addition of the tributylstannyl group, can lead to new derivatives with potential use in cancer therapy. These compounds can be designed to target specific pathways involved in cancer cell proliferation .

Neuroprotective Therapies

Thiazole derivatives have shown neuroprotective properties, which are crucial in the treatment of neurodegenerative diseases. By modifying the thiazole ring, scientists aim to develop drugs that can protect nerve cells from damage or degeneration .

Antiviral Research

The thiazole structure is a component of certain antiretroviral drugs, such as Ritonavir. Research into 4-Methyl-2-(tributylstannyl)thiazole could lead to the development of new antiviral medications that are more effective against resistant viral strains .

Agricultural Chemicals

Thiazoles are used in the synthesis of agricultural chemicals, including fungicides and biocides. The tributylstannyl group in 4-Methyl-2-(tributylstannyl)thiazole may confer unique properties that could be exploited in the development of new agricultural products that are safer and more environmentally friendly .

Material Science

In material science, 4-Methyl-2-(tributylstannyl)thiazole can be used as a reagent for the arylation of thiazole by Stille cross-coupling. This application is significant in the synthesis of complex organic molecules, which can be used in the creation of new materials with specific properties .

Safety and Hazards

The compound has been associated with certain hazard statements including H301, H312, H315, H319, H332, and H410 . Precautionary measures include P261, P262, P264, P270, P273, and P280 .

properties

IUPAC Name

tributyl-(4-methyl-1,3-thiazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPGNMUMILSRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586038
Record name 4-Methyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(tributylstannyl)thiazole

CAS RN

251635-59-3
Record name 4-Methyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-(tributylstannyl)-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of n-butyl lithium (2.71 M hexane solution, 3.9 ml) in tetrahydrofuran (10 ml) was cooled to −78° C. under argon atmosphere, and thereto was added dropwise a solution of 4-methylthiazole (1.0 g) in tetrahydrofuran (10 ml). The mixture was stirred at same temperature for one hour and thereto was added dropwise a solution of tri-n-butyltin chloride (3.6 g) in tetrahydrofuran (10 ml). The mixture was stirred at same temperature for 30 minutes, warmed, and further stirred at room temperature overnight. Thereto was added water, and the mixture was extracted with diethyl ether. The extract was washed with brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by alumina column chromatography (hexane) to give the title compound (1.76 g) as oil. APCI-Mass m/z 386/388 (M+H)
Quantity
3.9 mL
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10 mL
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1 g
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10 mL
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3.6 g
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10 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Methylthiazole (0.5 ml, 5.50 mmol) was dissolved in Et2O (10 ml) and cooled to −78° C. Methyllithium (1.6 M in hexanes, 5.15 ml, 8.24 mmol) was added slowly and the mixture stirred at −78° C. for 1 hour. Tri-n-butyltin chloride (1.640 ml, 6.05 mmol) was then added slowly, the mixture stirred briefly at −78° C. then allowed to warm to RT and stirred overnight. The reaction mixture was quenched with water and extracted with Et2O. The organic phase was washed with brine, dried over sodium sulphate and evaporated under vacuum to afford the title product as a crude pale yellow oil. The material was used without further purification.
Quantity
0.5 mL
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10 mL
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5.15 mL
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1.64 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(tributylstannyl)thiazole
Reactant of Route 2
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4-Methyl-2-(tributylstannyl)thiazole
Reactant of Route 3
4-Methyl-2-(tributylstannyl)thiazole

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